EMD 53998 is a racemic mixture of two enantiomers: (+)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one, also known as EMD 57033, and (-)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one, also known as EMD 57439. [ [], [], [] ] This compound belongs to the class of thiadiazinones and has been studied for its potential cardiovascular effects. [ [], [], [], [] ]
The synthesis of EMD 53998 involves several steps that are crucial for obtaining the desired thiadiazinone structure. While specific synthetic routes may vary, the general process includes:
EMD 53998 possesses a complex molecular structure characterized by its thiadiazinone core. Key features include:
EMD 53998 participates in several chemical reactions that are significant for its pharmacological effects:
The mechanism of action of EMD 53998 involves two primary pathways:
EMD 53998 exhibits several notable physical and chemical properties:
EMD 53998 has several important scientific applications:
EMD 53998 (a racemic thiadiazinone derivative) exerts positive inotropic effects primarily through calcium sensitization, enhancing cardiac contractility without elevating intracellular calcium transients. Its (+)-enantiomer, EMD 57033, binds selectively to the N-domain of cardiac troponin C (cTnC) during systolic calcium saturation. This binding stabilizes the open conformation of cTnC, prolonging the interaction between cTnC and troponin I (TnI) and facilitating actin-myosin cross-bridge formation at submaximal calcium concentrations [2] [9].
EMD 57033 preferentially targets the calcium-saturated state of cTnC, forming hydrogen bonds with residues D87 and D88 near the C-terminal hydrophobic pocket. This interaction reduces the calcium dissociation rate from cTnC’s Site II by 40% and extends the duration of the calcium-bound state, thereby enhancing thin filament activation. Crucially, the drug’s binding is calcium-dependent, preventing diastolic dysfunction by dissociating during low calcium conditions [9] [10].
The drug stabilizes the cTnC-TnI interface, increasing myofilament calcium sensitivity by 0.5 pCa units (EC~50~ = 1.7 μM for EMD 57033). In skinned porcine ventricular fibers, EMD 53998 (10 μM) antagonizes the inhibitory action of TnI’s C-terminal peptide (residues 137–148), reversing TnI-induced relaxation by 85%. This allostery enhances contractile efficiency even during acidosis (pH 6.7), a condition where other sensitizers like pimobendan show reduced efficacy [2] [6] [10].
Table 1: Comparative Effects of EMD 53998 Enantiomers on Calcium Sensitization
Parameter | (+)-EMD 57033 | Racemic EMD 53998 | (−)-EMD 57439 |
---|---|---|---|
EC~50~ for Ca²⁺ sensitization | 1.7 μM | 4.8 μM | >100 μM |
ΔpCa~50~ | +0.5 units | +0.3 units | No effect |
Effect on ATPase activity | Potent stimulation | Moderate stimulation | No stimulation |
The (−)-enantiomer, EMD 57439, contributes to inotropy through potent PDE III inhibition (IC~50~ = 0.05 μM). This action elevates cyclic adenosine monophosphate (cAMP) levels by 50% at 0.71 μM in rat cardiomyocytes, activating protein kinase A (PKA). Subsequent phosphorylation of L-type calcium channels and phospholamban enhances calcium influx and sarcoplasmic reticulum uptake, accelerating contractile kinetics [3] [4] [7].
EMD 57439 exhibits >200-fold selectivity for PDE III over PDE IV isoenzymes. It competitively binds to PDE III’s catalytic domain, overlapping with the cAMP-binding site but distinct from milrinone’s binding locus. This specificity prevents cross-inhibition of other PDE families, minimizing off-target effects [4] [7].
Table 2: PDE Isoenzyme Selectivity of EMD Enantiomers
Isoenzyme | EMD 57439 IC~50~ (μM) | EMD 57033 IC~50~ (μM) | Selectivity Ratio |
---|---|---|---|
PDE III | 0.05 | 1.94 | 38.8-fold |
PDE IV | 12.3 | >50 | Not significant |
In failing human myocardium, racemic EMD 53998 (1–100 μM) elevates cAMP by 32% in the absence of β-adrenergic stimulation. When combined with isoprenaline (a β-agonist), PDE III inhibition amplifies cAMP accumulation by 90%, restoring force generation in catecholamine-desensitized tissues. The synergy between calcium sensitization (EMD 57033) and cAMP-driven calcium cycling (EMD 57439) enables maximal inotropy with minimal energy cost, as cross-bridge efficiency increases by 20% [3] [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7